Methyl 4-bromo-3-methoxybenzoate
Overview
Description
Methyl 4-bromo-3-methoxybenzoate is a chemical compound that is part of a broader class of substances known as methoxybenzoates. These compounds have been extensively studied due to their various applications in fields such as pharmaceuticals, cosmetics, and organic synthesis. The methoxy and bromo substituents on the benzene ring influence the chemical and physical properties of these compounds, making them interesting subjects for research.
Synthesis Analysis
The synthesis of methyl 4-bromo-3-methoxybenzoate involves multiple steps, starting from simpler brominated compounds. For instance, a related compound, methyl 4-bromo-2-methoxybenzoate, was synthesized from 4-bromo-2-fluorotoluene through a series of reactions including bromination, hydrolysis, cyanidation, methoxylation, hydrolysis, and esterification, achieving a high purity of 99.8% . Another related synthesis involved the condensation of methyl 4-bromobenzoate with iso-vanilline, with the optimization of reaction conditions such as catalysts and condensing agents .
Molecular Structure Analysis
The molecular structure of compounds similar to methyl 4-bromo-3-methoxybenzoate has been determined using various techniques. For example, the single crystal X-ray structure of methyl 4-hydroxybenzoate was determined, revealing a 3D framework formed via extensive intermolecular hydrogen bonding . Additionally, the crystal structure of 4-bromo-3,5-di(methoxy)benzoic acid was analyzed, showing dimeric units linked via type II Br...Br interactions, as well as Br...π and weak H-bonding interactions .
Chemical Reactions Analysis
Methyl 4-bromo-3-methoxybenzoate can undergo various chemical reactions due to the presence of reactive functional groups. For instance, bromobenzo[1,2-c;3,4-c']bis[1,2,5]thiadiazole, a structurally related compound, reacted with nucleophiles to give alkoxy-, propylthio-, and amino-substituted derivatives . The bromination, nitration, and other substitution reactions of 4-methoxybenzo[b]thiophen and its derivatives have also been investigated, demonstrating the reactivity of the methoxy and bromo substituents .
Physical and Chemical Properties Analysis
The physical and chemical properties of methoxybenzoates, including methyl 4-bromo-3-methoxybenzoate, are influenced by their molecular structure. Thermochemical studies have been conducted to determine properties such as combustion and vaporization enthalpies, and standard molar enthalpies of formation in the gas phase . Quantum chemical calculations have been used to analyze molecular structures, vibrational frequencies, and other properties, providing insights into the behavior of these molecules [3, 10].
Scientific Research Applications
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Pharmacokinetics and Medicinal Chemistry
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Synthesis of Gefitinib
- Methyl 4-bromo-3-methoxybenzoate is used in the synthesis of Gefitinib .
- Gefitinib is a drug used in the treatment of certain breast, lung and other cancers .
- The crude product was crystallized from ethyl acetate to afford compound 7 (76.5 g, 78% yield, 99.6% HPLC purity) .
- The results of this synthesis include the successful production of Gefitinib, which has shown efficacy in the treatment of certain cancers .
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Preparation of 4-bromo-3-vinylbenzoic acid and 4-bromo-3-(methylphenyl)methanol
- Methyl 4-bromo-3-methoxybenzoate is used in the preparation of 4-bromo-3-vinylbenzoic acid and 4-bromo-3-(methylphenyl)methanol .
- These compounds are often used as intermediates in the synthesis of various other organic compounds .
- The outcomes of using this compound in synthesis can include a variety of organic compounds with varying properties .
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Preparation of methyl (E)-4-bromo-3-[(phenylmethoxyimino)methyl]benzoate
- Methyl 4-bromo-3-methoxybenzoate is also used in the preparation of methyl (E)-4-bromo-3-[(phenylmethoxyimino)methyl]benzoate .
- This compound is often used as an intermediate in the synthesis of various other organic compounds .
- The outcomes of using this compound in synthesis can include a variety of organic compounds with varying properties .
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Preparation of Selective Inhibitors
- Methyl 4-BroMo-3-hydroxybenzoate, a similar compound to Methyl 4-bromo-3-methoxybenzoate, is used in the preparation of selective inhibitors .
- Selective inhibitors are often used in biological research and drug development .
- The outcomes of using this compound in synthesis can include a variety of selective inhibitors with varying degrees of efficacy .
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Preparation of 4-(bromomethyl)-3-methoxybenzoate
- Methyl 4-(bromomethyl)-3-methoxybenzoate is a similar compound to Methyl 4-bromo-3-methoxybenzoate .
- This compound is often used as an intermediate in the synthesis of various other organic compounds .
- The outcomes of using this compound in synthesis can include a variety of organic compounds with varying properties .
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Preparation of 3-bromo-4-methoxybenzoate
- Methyl 3-bromo-4-methoxybenzoate is another similar compound to Methyl 4-bromo-3-methoxybenzoate .
- This compound is often used as an intermediate in the synthesis of various other organic compounds .
- The outcomes of using this compound in synthesis can include a variety of organic compounds with varying properties .
Safety And Hazards
“Methyl 4-bromo-3-methoxybenzoate” is classified as Acute Tox. 3 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements include H301, and the precautionary statements include P301 + P330 + P331 + P310 . It’s important to handle this compound with appropriate safety measures.
properties
IUPAC Name |
methyl 4-bromo-3-methoxybenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO3/c1-12-8-5-6(9(11)13-2)3-4-7(8)10/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLKDKHRGIJWOSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)OC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10561758 | |
Record name | Methyl 4-bromo-3-methoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10561758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-bromo-3-methoxybenzoate | |
CAS RN |
17100-63-9 | |
Record name | Methyl 4-bromo-3-methoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10561758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 4-bromo-3-methoxybenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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